

Strategic Utilization of 2-(Aminoxy)ethanol in PROTAC Design

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Compound of Interest

Compound Name: Ethanol, 2-(aminoxy)-,
hydrochloride

CAS No.: 23156-68-5

Cat. No.: B1629957

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Abstract & Strategic Rationale

2-(Aminoxy)ethanol (CAS: 3279-95-6) represents a high-value, bifunctional linker motif in Proteolysis Targeting Chimera (PROTAC) development. Unlike standard alkyl or PEG diamine linkers, this molecule features a unique aminoxy (

) moiety paired with a primary hydroxyl (

) group.

Why use this specific linker?

- Chemoselective "Click" Ligation: The enhanced nucleophilicity of the aminoxy group (via the alpha-effect) allows for rapid, bioorthogonal conjugation with aldehydes or ketones to form oxime ethers. This is ideal for parallel library synthesis where a single "Anchor Ligand" can be screened against a library of "Warhead Aldehydes."

- **Physicochemical Optimization:** The oxygen atom in the backbone increases hydrophilicity compared to purely alkyl chains, improving the solubility profile of the final PROTAC.
- **Short Linker Length:** It provides a minimal spacer (~3-4 atoms), critical for recruiting E3 ligases where the binding pocket is in close proximity to the solvent front (e.g., certain CRBN degraders).

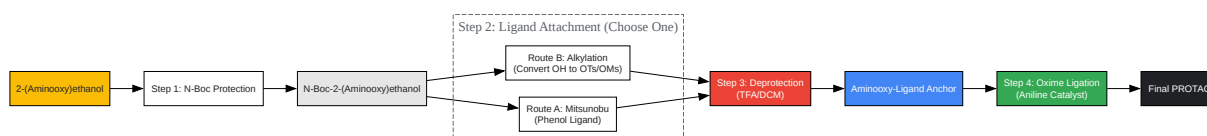
Chemical Properties & Handling[1][2]

Property	Specification	Application Note
Structure		Bifunctional: Nucleophilic & Nucleophilic
CAS	3279-95-6 (Free base) / 6027-23-2 (HCl)	HCl salt is more stable and hygroscopic.
pKa (Conj. Acid)	~4.5 - 5.0	Significantly lower than alkyl amines (~10). Remains nucleophilic at acidic pH.
Stability	Oxidatively unstable as free base	Store under inert gas (Ar/N ₂) at -20°C.
Reactivity	Alpha-effect Nucleophile	Reacts with Carbonyls > x faster than alkyl amines.

Strategic Workflow Design

The utilization of 2-(Aminoxy)ethanol typically follows a "Protect-Activate-Click" strategy. Direct use is discouraged due to polymerization risks or competing nucleophilicity.

Workflow Visualization (Graphviz)



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Caption: Synthesis workflow converting 2-(Aminoxy)ethanol into a reactive anchor for library generation.

Detailed Experimental Protocols

Phase 1: Preparation of the "Anchor" Ligand

Goal: Attach the linker to the E3 Ligase ligand (e.g., VHL or CRBN binder) via the hydroxyl group, leaving the aminoxy group protected.

Step 1: N-Boc Protection (Critical Precursor)

Before attaching to a ligand, the highly reactive aminoxy group must be silenced.

- Reagents: 2-(Aminoxy)ethanol (1.0 eq),
(1.1 eq),
(1.2 eq), DCM.
- Procedure: Dissolve aminoxyethanol in DCM at 0°C. Add
. Dropwise add
in DCM. Warm to RT and stir for 4h.
- Workup: Wash with 5% citric acid (removes unreacted amine), brine, dry over
.

- Yield: Quantitative. Product: N-Boc-2-(aminooxy)ethanol.

Step 2: Attachment via Mitsunobu Reaction (Recommended)

Context: Ideal for attaching to ligands with a phenol group (e.g., VHL Ligand derivatives).

- Reagents: Phenol-Ligand (1.0 eq), N-Boc-2-(aminooxy)ethanol (1.2 eq),
(1.5 eq), DIAD (1.5 eq).
- Solvent: Anhydrous THF (0.1 M).
- Protocol:
 - Combine Phenol-Ligand, Linker, and
in THF under
.
 - Cool to 0°C.
 - Add DIAD dropwise (maintain T < 5°C).
 - Allow to warm to RT and stir overnight.
- Validation: Monitor by LC-MS for disappearance of Phenol-Ligand.
- Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection to Reveal the "Click" Handle

- Reagents: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.
- Protocol: Treat the intermediate from Step 2 with acid for 1-2 hours.
- Workup: Remove volatiles in vacuo. Note: The product will be a TFA or HCl salt. Do not neutralize yet if storing; the salt is more stable.

Phase 2: The "Click" Assembly (Oxime Ligation)

Goal: Couple the Aminoxy-Ancor with an Aldehyde-Warhead to form the final PROTAC.

Mechanism: The aminoxy nitrogen attacks the aldehyde carbonyl.[1][2] This reaction is slow at neutral pH but is catalyzed significantly by aniline at slightly acidic pH (4.5–6.0).

Aniline-Catalyzed Oxime Ligation Protocol

Reagents:

- Component A: Aminoxy-Ligand (Salt form from Phase 1, Step 3).
- Component B: Aldehyde-Functionalized Warhead (1.0 - 1.2 eq).
- Catalyst: Aniline (100 mM final concentration) or p-phenylenediamine (more potent, 10 mM). [2]
- Buffer: 0.1 M Na Acetate/Acetic Acid (pH 4.5) OR DMSO/PBS (pH 6.0).

Step-by-Step:

- Dissolution: Dissolve Component A and Component B in DMSO to a concentration of 50–100 mM.
- Mixing: Dilute into the reaction buffer (typically 1:1 DMSO:Buffer to ensure solubility). Final reactant concentration should be 10–20 mM.[3]
- Catalysis: Add Aniline stock to reach 100 mM.
- Incubation: Stir at Room Temperature for 2–12 hours.
 - QC Check: Monitor LC-MS.[3][2] The product mass will be (loss of).
- Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). The oxime is stable in standard acidic mobile phases (Water/MeCN + 0.1% TFA).

Quality Control & Validation

Chemical Validation (LC-MS & NMR)

- H-NMR Signature: The oxime proton () is diagnostic.
 - Shift: Look for a singlet or triplet (depending on adjacent protons) in the 6.8 – 7.8 ppm region. This confirms the ligation.
 - Isomers: Oximes exist as E/Z isomers. You may see two peaks in HPLC or split signals in NMR. This is normal and usually does not affect biological degradation efficiency, but should be noted.

Biological Validation (Ternary Complex)

Before running degradation assays, validate the linker's ability to support ternary complex formation.

- Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Setup: Fluorophore-tagged E3 Ligase + Terbium-tagged Target Protein + PROTAC.
- Expectation: A bell-shaped curve (Hook effect) indicates successful ternary complex formation.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Ligation	pH too high (>7.0)	Adjust pH to 4.5–5.0 or increase Aniline conc. to 200 mM.
Precipitation	Poor solubility of warhead	Increase DMSO content to 70%; use p-phenylenediamine (requires less conc.).
Over-alkylation (Step 2)	Unprotected	Ensure N-Boc protection was successful and pure before Mitsunobu.
Hydrolysis of Oxime	Extreme acidic storage	Store final PROTAC as a solid or in neutral DMSO. Avoid storing in 1% TFA for weeks.

References

- Bioconjugate Techniques (3rd Edition). Hermanson, G. T. Academic Press. (2013). (Standard reference for oxime ligation chemistry).
- Kinetically Controlled Fragment-Based Drug Discovery. Nature Reviews Drug Discovery. (2016). Discusses the use of oxime chemistry for rapid library generation.
- Efficient Synthesis of PROTACs via Click Chemistry. MedChemComm. (2019). Highlights the utility of bioorthogonal linkers in PROTAC synthesis.
- Aniline-Catalyzed Hydrazone and Oxime Formation. Dirksen, A., Dawson, P. E. Bioconjugate Chemistry. (2008). Defines the catalytic protocol for oxime ligation.

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